molecular formula C22H28O5 B1207540 Crinipellin CAS No. 97315-00-9

Crinipellin

Cat. No.: B1207540
CAS No.: 97315-00-9
M. Wt: 372.5 g/mol
InChI Key: HNWQFVAXBKXIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crinipellin is a diterpene natural product first isolated from the basidiomycete fungus Crinipellis stipitaria . This compound features a highly congested and complex tetraquinane skeleton, characterized by a linear cis,anti,cis -triquinane fused to an angular triquinane, three adjacent all-carbon quaternary centers, and multiple oxygenated functional groups . Its intricate structure has made it a compelling target for total synthesis, with several research groups developing innovative routes to access it and its analogs . Research into this compound is driven by its promising and broad spectrum of biological activities. Initial studies identified it as a crystalline antibiotic with activity primarily against Gram-positive bacteria . Subsequent investigations have revealed that Crinipellins A and B exhibit a range of bio-important properties, including antibacterial, anticancer, and fibrinolytic (clot-dissolving) activities . The presence of potentially covalent-modifying functional groups, specifically an α-methylene ketone and an α,β-epoxide on its A-ring, suggests it may act as a protein covalent modifier, making it a valuable tool for probing biological pathways and identifying new drug targets . This product is designated For Research Use Only (RUO) . It is exclusively tailored for laboratory research purposes in controlled environments and is not intended for diagnostic, therapeutic, or personal use .

Properties

CAS No.

97315-00-9

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(9,12-dimethyl-4-methylidene-5,10-dioxo-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecan-11-yl) acetate

InChI

InChI=1S/C22H28O5/c1-10(2)13-7-8-21-9-14-11(3)15(24)17-22(14,27-17)20(21,6)16(25)18(19(13,21)5)26-12(4)23/h10,13-14,17-18H,3,7-9H2,1-2,4-6H3

InChI Key

HNWQFVAXBKXIKM-UHFFFAOYSA-N

SMILES

CC(C)C1CCC23C1(C(C(=O)C2(C45C(C3)C(=C)C(=O)C4O5)C)OC(=O)C)C

Canonical SMILES

CC(C)C1CCC23C1(C(C(=O)C2(C45C(C3)C(=C)C(=O)C4O5)C)OC(=O)C)C

Synonyms

crinipellin

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

Crinipellins are characterized by a unique tetraquinane skeleton, which contributes to their biological activity. The total synthesis of crinipellins A and B has been achieved through various methods, including controlled rearrangements and cycloadditions. Notable synthetic approaches include:

  • Kozikowski β-alkylation : This method allows for the unification of building blocks necessary for constructing the crinipellin framework.
  • Intramolecular photochemical cycloaddition : This step facilitates the formation of adjacent all-carbon quaternary centers, crucial for the stability and reactivity of the compounds.
  • Cargill rearrangement : This rearrangement is pivotal in achieving the desired tetraquinane structure from a tetracyclic precursor, enhancing the efficiency of the synthesis process .

Biological Activities

Crinipellins exhibit a broad spectrum of biological activities, making them valuable in pharmacological research. Key applications include:

Antifungal Activity

This compound A has demonstrated significant antifungal properties against various plant pathogens. In vitro studies have shown that it effectively inhibits fungi such as Magnaporthe oryzae and Colletotrichum coccodes, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . Field studies indicated that treatment with this compound A prior to fungal inoculation resulted in disease control rates of up to 88% against tomato late blight.

Antibacterial Properties

Research indicates that crinipellins possess antibacterial activity as well. Their unique structural features allow them to interact with bacterial cell membranes or inhibit essential bacterial enzymes, although specific pathways and mechanisms remain under investigation.

Anticancer Potential

The potential anticancer effects of crinipellins are being explored due to their ability to induce apoptosis in cancer cells. The presence of electrophilic sites in crinipellins A and B suggests they might act as covalent modifiers, targeting specific proteins involved in cancer progression .

Case Studies

Several studies have highlighted the efficacy of crinipellins in various applications:

  • Antifungal Efficacy : A study involving Crinipellis rhizomaticola demonstrated that this compound A significantly suppressed fungal diseases in plants, showcasing its potential as a biocontrol agent in agriculture .
  • Synthetic Methodologies : The development of efficient synthetic routes for crinipellins has been documented, emphasizing their accessibility for further pharmacological testing and development .

Summary Table of Crinipellins' Applications

ApplicationThis compound VariantActivity DescriptionReference
AntifungalThis compound AEffective against M. oryzae, C. coccodes (MIC = 1 µg/mL)
AntibacterialCrinipellinsBroad-spectrum activity against bacteria
AnticancerCrinipellins A & BInduces apoptosis; potential protein modifiers

Comparison with Similar Compounds

Research Findings and Implications

  • Mechanistic Insights : Molecular docking reveals this compound A interacts with E. coli AcrB via hydrogen bonds (ARG 468, 3.06–3.13 Å) and hydrophobic contacts, inhibiting drug efflux .
  • Therapeutic Potential: this compound A’s disease control efficacy (88% at 500 µg/mL) rivals synthetic fungicides, supporting its development as a natural agrochemical .
  • Limitations : Low yields in synthetic routes (e.g., 56% for compound 11 ) and instability of α-methylene ketone derivatives hinder scalability .

Preparation Methods

Key Transformations:

  • Kozikowski β-Alkylation : Coupling of (S)-carvone-derived enone 41 and aldehyde 42 via a phosphonium ylide intermediate (56% yield).

  • Intramolecular [2+2] Cycloaddition : UV irradiation (370 nm) of enone 40 generated three adjacent quaternary centers and a 5-6-4-5 tetracyclic skeleton (34 ) with 91% yield and complete diastereocontrol.

  • Cargill Rearrangement : Acid- or AlR3-catalyzed reorganization of the 5-6-4-5 system into the target tetraquinane scaffold, with computational studies revealing stepwise (Brønsted acid) vs. concerted (AlR3) mechanisms.

Table 1: Comparative Yields in 2024 Synthesis

StepReagents/ConditionsYield (%)Product
Kozikowski CouplingPPh3, TBSOTf, LDA, HF·py5640
[2+2] Cycloaddition370 nm, cyclohexane, 80°C9134
Cargill RearrangementAlEt3, CH2Cl2, −78°C8533

This method’s brevity (12 steps for crinipellin A) stems from strategic use of carvone’s inherent chirality and rearrangement chemistry to minimize functional group manipulations.

Palladium-Catalyzed Pauson-Khand Reaction (Yang et al., 2018)

Yang’s 2018 route utilized two intramolecular Pauson-Khand (PK) reactions to build the this compound core in 17 steps:

  • First PK Reaction : Thiourea/palladium-catalyzed cyclization of enyne 25 formed the CD ring system (26 ) with 78% yield and >20:1 dr.

  • Second PK Reaction : Cobalt-mediated PK reaction on 27 established the AB rings (28 ), completing the tetraquinane framework.

  • Late-Stage Oxidation : Rubottom oxidation and epoxidation introduced the α-hydroxy ketone and epoxide motifs critical for biological activity.

Challenges :

  • The PK reactions required precise steric shielding to prevent undesired [2+2] byproducts.

  • Epimerization at C8 necessitated a kinetic resolution using chiral phase HPLC.

Early Carbonyl Chemistry Approach (Piers and Renaud, 1993)

The inaugural 1993 synthesis of (±)-crinipellin B by Piers and Renaud relied on classical carbonyl transformations:

  • Aldol Condensation : Assembly of the A ring via aldol reaction between 2-methylcyclopentenone and a β-keto ester.

  • Michael Addition : Construction of the BC ring junction using a stereoselective Michael addition (dr 4:1).

  • Ring-Closing Metathesis : Early application of RCM to form the D ring, albeit in low yield (35%) due to competing oligomerization.

Despite requiring 22 steps and producing racemic material, this work laid groundwork for later enantioselective efforts.

Oxidative Dearomatization/[5+2] Cycloaddition (Ding et al., 2022)

Ding’s divergent approach synthesized seven this compound congeners via:

  • Dearomatization : Mn(OAc)3-mediated oxidation of phenol 29 generated a reactive dienone.

  • [5+2] Cycloaddition : The dienone reacted with an alkyne to form a bicyclo[5.3.0]decane core (30 ) in 65% yield.

  • Hydrogen-Atom Transfer (HAT) : Fe-mediated HAT rearranged 31 into the tetraquinane skeleton (32 ) with 73% efficiency.

Table 2: Step Count and Yield Comparison

Method (Year)Total StepsOverall Yield (%)Key Innovation
Piers and Renaud (1993)220.8First racemic synthesis
Lee et al. (2014)320.3Tandem cycloaddition
Yang et al. (2018)171.2Dual PK reactions
Ding et al. (2022)161.5Dearomatization/[5+2]
2024 Synthesis124.7Cargill rearrangement

Q & A

Q. How can multi-omics approaches elucidate this compound’s ecological role beyond antifungal activity?

  • Methodological Proposal :
  • Transcriptomics : Profile Crinipellis gene expression under biotic stress (e.g., bacterial competition) to link this compound production to defense pathways.
  • Metabolomic networking : Use GNPS or IMG-ABC platforms to correlate this compound clusters with cryptic biosynthetic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crinipellin
Reactant of Route 2
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